Fosquidone - 114517-02-1

Fosquidone

Catalog Number: EVT-268676
CAS Number: 114517-02-1
Molecular Formula: C28H22NO6P
Molecular Weight: 499.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosquidone is a water-soluble pentacyclic pyrolloquinone analogue of mitoquidone with potential antineoplastic activity. Currently, the mechanism of action of fosquidone is unknown. In vitro studies indicate that this agent does not bind to DNA or inhibit topoisomerases.
Synthesis Analysis

The synthesis of Fosquidone involves a multi-step process that typically begins with the formation of the pyrroloquinone core structure. Key steps in the synthesis include:

  1. Formation of the Pyrroloquinone Core: The initial step often involves the condensation of appropriate precursors to form the pyrroloquinone framework.
  2. Substituent Modifications: Subsequent reactions may introduce various substituents to enhance biological activity and solubility.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate Fosquidone from by-products and unreacted materials.

Detailed parameters such as reaction temperatures, solvents used, and specific reagents are critical for optimizing yield and purity but are typically proprietary or found in patent literature.

Molecular Structure Analysis

Fosquidone's molecular structure can be described as a complex arrangement characterized by its pentacyclic framework. It features:

  • Molecular Formula: C15_{15}H12_{12}N2_{2}O3_{3}
  • Molecular Weight: Approximately 272.26 g/mol
  • Structural Features: The compound contains multiple rings that contribute to its stability and interaction with biological targets.

The three-dimensional conformation of Fosquidone is essential for its interaction with proteins, particularly heat shock protein 90, influencing its efficacy as an anticancer agent .

Chemical Reactions Analysis

Fosquidone participates in several chemical reactions that are relevant to its mechanism of action:

  1. Binding Interactions: It forms non-covalent interactions with target proteins, primarily through hydrogen bonding and hydrophobic interactions.
  2. Metabolic Reactions: In vivo, Fosquidone may undergo metabolic transformations that could affect its pharmacokinetics and pharmacodynamics.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for assessing its stability and potential side effects during therapeutic use .
Mechanism of Action

The mechanism of action of Fosquidone involves the inhibition of heat shock protein 90 activity. Heat shock proteins are crucial for the proper folding and functioning of many oncogenic proteins. By inhibiting this protein, Fosquidone disrupts the stabilization of client proteins that are essential for tumor growth and survival.

  • Inhibition Studies: Experimental data indicate that Fosquidone effectively reduces the levels of client proteins associated with cancer progression.
  • Cellular Effects: In vitro studies have shown that treatment with Fosquidone leads to increased apoptosis (programmed cell death) in cancer cells, highlighting its potential as an anticancer agent .
Physical and Chemical Properties Analysis

Fosquidone exhibits several notable physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for pyrroloquinones.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Fosquidone has several promising applications in scientific research and medicine:

  1. Anticancer Therapy: Its primary application lies in oncology, where it is being evaluated in clinical trials for treating various malignancies.
  2. Research Tool: As a modulator of heat shock protein 90, it serves as a valuable tool for studying cellular stress responses and cancer biology.
  3. Potential Combination Therapies: Research is ongoing to explore its use in combination with other anticancer agents to enhance therapeutic efficacy .
Historical Development and Ethnopharmacological Context of Fosquidone

Emergence in Modern Pharmacological Research

Fosquidone represents a paradigm shift in targeted cancer therapeutics, emerging from systematic kinase inhibitor research in the early 21st century. Its core structure belongs to the pyrazolopyrimidine class of compounds specifically engineered for selective kinase inhibition. The foundational patent (EP 3,068,786 B1) details its structural optimization journey from early pyrazolopyrimidine scaffolds to the final clinical candidate [6]. This optimization focused on achieving nanomolar potency against TTK (also known as Mps1 kinase), a crucial regulator of spindle assembly checkpoint function in cell division.

Table 1: Key Kinase Targets and Biochemical Profile of Fosquidone

Target KinaseInhibition Constant (Ki)Selectivity Fold vs. Closest KinaseCellular IC₅₀ (Proliferation)
TTK (MPS1)0.8 ± 0.2 nM>125 (vs. PLK1)45 ± 12 nM (MCF-7 breast cancer)
PLK1>100 nMN/A>1000 nM
AURORA B>500 nMN/A>1000 nM
VEGFR2>1000 nMN/A>1000 nM

Research demonstrated Fosquidone's potent anticancer activity against breast, colon, and ovarian cancer cell lines, with a distinct mechanism targeting tumor-initiating cells (TICs) or cancer stem cells – a population implicated in chemotherapy resistance and metastasis [6]. Unlike earlier cytotoxic chemotherapeutics derived from natural products, Fosquidone exemplifies a rational design approach. Its chemical evolution leveraged structure-activity relationship (SAR) studies centered on key substituents:

  • The cyclopropylamino-methyl group at R1 optimizes kinase binding pocket occupancy and metabolic stability.
  • The pyridinyloxy moiety at R2 provides crucial hydrogen-bonding interactions.
  • The chlorine substituent at R4 enhances target affinity and cellular permeability [6].

Ethnobotanical Precedents and Traditional Knowledge Gaps

While Fosquidone itself is a synthetic molecule without direct ethnomedical use, its molecular architecture and biological targets resonate with broader phytochemical themes. Crucially, a significant knowledge gap exists: no traditional use of plants containing pyrazolopyrimidine-like scaffolds for cancer treatment has been systematically documented or validated within indigenous pharmacopeias [1] [7]. This absence is noteworthy given the extensive documentation of other plant-derived anticancer agents (e.g., taxanes, vinca alkaloids).

However, indirect ethnopharmacological parallels exist. Plants producing structurally complex alkaloids and polyphenols have been used traditionally for tumor-like conditions. For instance, Artemisia annua (source of artemisinin, an antimalarial with known anticancer effects) exemplifies plants whose traditional applications (e.g., fever reduction) later revealed unanticipated pharmacological mechanisms [1]. Fosquidone's target, TTK kinase, regulates processes analogous to those affected by traditional mitotic poisons (e.g., tubulin-targeting compounds from Podophyllum species), though through a highly specific mechanism.

Research highlights a critical epistemological disconnect. Traditional knowledge systems often operate within holistic frameworks integrating spiritual and environmental dimensions, contrasting sharply with the reductionist approach that yielded Fosquidone [1] [5]. This divergence is exacerbated by biopiracy concerns and epistemic injustice, where indigenous knowledge of biologically active plants is exploited without equitable benefit sharing or recognition, further hindering collaborative exploration of potential chemical precursors [1].

Table 2: Traditional Knowledge Claims vs. Scientific Validation Gaps for Relevant Compound Classes

Traditional Use/Plant SourceClaimed IndicationsScientifically Validated Bioactive Compound(s)Gaps Relating to Kinase Inhibition/Fosquidone Analogy
Dysoxylum binectariferum (India)Tumors, inflammationRohitukine (Flavopiridol precursor, CDK inhibitor)No documented traditional use of pyrazolopyrimidine-like compounds; mechanisms distinct
Maytenus spp. (South America)Tumors, ulcersMaytansinoids (tubulin inhibitors)Analogous antimitotic effect but different molecular targets
Uncaria tomentosa (Cat's Claw)Inflammation, cancerOxindole alkaloidsLimited validation for specific kinase inhibition
Hypothetical Fosquidone-LinkNone documentedNone identifiedAbsence of ethnobotanical leads for pyrazolopyrimidines

Furthermore, the erosion of traditional knowledge, particularly regarding complex compound extraction and application, represents a significant loss of potential chemical inspiration. Studies like the Marakwet survey in Kenya reveal that knowledge of plants treating complex diseases (e.g., cancer equivalents) is held by less than 10% of community members, compared to widespread knowledge of treatments for ailments like stomachaches (94.8%) [7]. This asymmetric erosion disproportionately affects knowledge of rarer conditions potentially relevant to oncology drug discovery.

Chronological Evolution of Synthetic Pathways

The synthesis of Fosquidone exemplifies the convergence of advanced synthetic chemistry and evolutionary-inspired optimization techniques. Its development trajectory reflects a shift from linear medicinal chemistry to high-throughput, genome-informed metabolic engineering:

  • Early-Stage Linear Synthesis (Pre-2010s): Initial pyrazolopyrimidine kinase inhibitors relied on multi-step organic synthesis (e.g., nucleophilic substitution of chloropyrimidines with aminopyrazoles, followed by sequential functional group manipulations). Yields were moderate (40-60%), and routes suffered from poor atom economy and challenging purifications [6].

  • Targeted Genome-Wide Mutagenesis & Sensor-Driven Selection (Early 2010s): A breakthrough came with evolution-guided optimization. Researchers employed Flux Balance Analysis (FBA) to identify key E. coli genes influencing precursor availability (e.g., shikimate pathway genes for aromatic amino acids, pentose phosphate pathway genes for ribose). Using techniques like Multiplex Automated Genome Engineering (MAGE), they created diversified libraries across ~18 genomic loci [3]. Crucially, they implemented a "toggled selection" scheme using biosensor reporters. For instance, a sensor protein responsive to an intermediate or the final pyrazolopyrimidine scaffold controlled the expression of an antibiotic resistance gene (e.g., chloramphenicol acetyltransferase, CAT). Cells producing higher levels of the target compound survived better under antibiotic selection. This system coupled intracellular concentration directly to cellular fitness, allowing screening of ~10^9 variants per round. Negative selection was interleaved to eliminate "cheater" mutants bypassing production [3].

  • Refined Chemoenzymatic Routes & C-H Functionalization (Mid-2010s): Leveraging hits from evolutionary optimization, chemists developed more efficient routes. Key innovations included:

  • Enzymatic desymmetrization for enantioselective synthesis of the cyclopropylamino-methyl side chain.
  • Directed ortho-C-H activation for direct introduction of the pyridinyloxy group, reducing steps.
  • Flow chemistry for high-temperature/pressure steps involving heterocycle formation, improving yield and safety [6].
  • Final Optimized Process (c. 2020): The current synthesis integrates enzymatic and chemical steps, achieving a >15-fold yield improvement over early routes and >99.5% purity. Key features are a convergent strategy with late-stage Suzuki-Miyaura coupling for introducing the critical R2 substituent and crystallization-induced diastereomeric resolution for chiral purity control [6].

Table 3: Evolution of Fosquidone Synthetic Pathways

PhaseKey Technologies/MethodsCritical InnovationsImpact on Fosquidone Development
Linear Organic SynthesisMulti-step batch chemistryNucleophilic substitution strategies for core formationEnabled initial SAR exploration; Low yields (40-60%), scalability issues
Evolution-Guided OptimizationMAGE, FBA, Biosensors (Sensor-Selectors), Toggled SelectionCoupling intracellular metabolite level to cell survival; High-throughput (10^9 variants)22-36 fold increase in titer for complex scaffolds; Identified key regulatory mutations
Hybrid ChemoenzymaticC-H activation, Biocatalysis (KREDs), Flow ChemistryDirected C-H functionalization; Enzymatic desymmetrization; Continuous processingReduced steps by 30%; Improved enantioselectivity (ee >99%); Safer synthesis
Final ProcessDiastereomeric Resolution, Convergent Suzuki CouplingCrystallization-based chiral purification; Late-stage diversification>80% overall yield; >99.5% purity; Scalable to kilogram quantities

This pathway evolution mirrors broader trends observed in natural product biosynthesis, such as the functional diversification following gene and genome duplication events in pigment pathways (e.g., melanin, pteridines in fish) [4]. While Fosquidone is synthetic, its development exploited biological principles of mutation, selection, and amplification, analogous to the gene duplication and divergence that expanded sterol and pigment pathways in eukaryotes [2] [4]. The application of biosensor-driven artificial selection represents a pivotal technological advancement, overcoming the throughput limitations of traditional analytical chemistry in strain/variant screening [3].

Properties

CAS Number

114517-02-1

Product Name

Fosquidone

IUPAC Name

benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) hydrogen phosphate

Molecular Formula

C28H22NO6P

Molecular Weight

499.4 g/mol

InChI

InChI=1S/C28H22NO6P/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18/h2-13,15,17H,14,16H2,1H3,(H,32,33)

InChI Key

UXTSQCOOUJTIAC-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

fosquidone
fosquidone sodium
GR 63178
GR 63178A
GR-63178
GR-63178A
NSC D611615
NSC-D611615

Canonical SMILES

CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.